molecular formula C28H27O4P B14389117 Bis(diphenylmethyl) (1-hydroxyethyl)phosphonate CAS No. 89865-23-6

Bis(diphenylmethyl) (1-hydroxyethyl)phosphonate

Cat. No.: B14389117
CAS No.: 89865-23-6
M. Wt: 458.5 g/mol
InChI Key: BLCIRSQAZVXPTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(diphenylmethyl) (1-hydroxyethyl)phosphonate is a phosphonate ester that contains a phosphonic acid group bonded to a 1-hydroxyethyl group and two diphenylmethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(diphenylmethyl) (1-hydroxyethyl)phosphonate can be achieved through several methods. One common approach involves the reaction of diphenylmethylphosphine oxide with an appropriate hydroxyethyl derivative under controlled conditions. The reaction typically requires the use of a catalyst and may involve heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove any impurities and obtain the final product in a pure form .

Chemical Reactions Analysis

Types of Reactions

Bis(diphenylmethyl) (1-hydroxyethyl)phosphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and may require the use of solvents to facilitate the process .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce a variety of substituted phosphonates .

Scientific Research Applications

Bis(diphenylmethyl) (1-hydroxyethyl)phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of bis(diphenylmethyl) (1-hydroxyethyl)phosphonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to bis(diphenylmethyl) (1-hydroxyethyl)phosphonate include other phosphonate esters and phosphonic acid derivatives, such as:

Uniqueness

This compound is unique due to its specific chemical structure, which includes two diphenylmethyl groups and a 1-hydroxyethyl group bonded to a phosphonate ester. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .

Properties

CAS No.

89865-23-6

Molecular Formula

C28H27O4P

Molecular Weight

458.5 g/mol

IUPAC Name

1-dibenzhydryloxyphosphorylethanol

InChI

InChI=1S/C28H27O4P/c1-22(29)33(30,31-27(23-14-6-2-7-15-23)24-16-8-3-9-17-24)32-28(25-18-10-4-11-19-25)26-20-12-5-13-21-26/h2-22,27-29H,1H3

InChI Key

BLCIRSQAZVXPTJ-UHFFFAOYSA-N

Canonical SMILES

CC(O)P(=O)(OC(C1=CC=CC=C1)C2=CC=CC=C2)OC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.